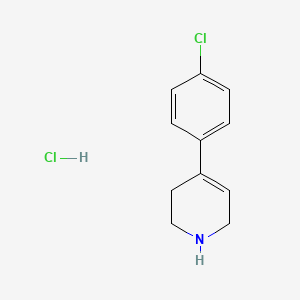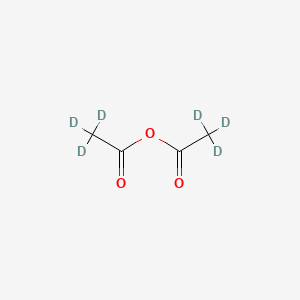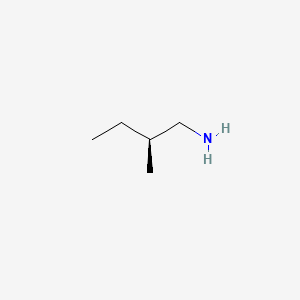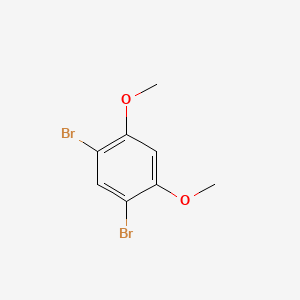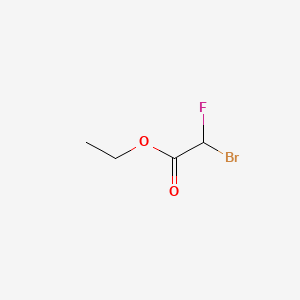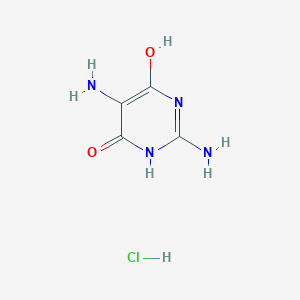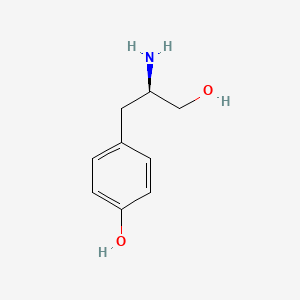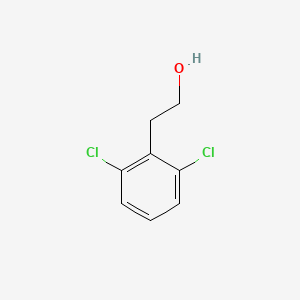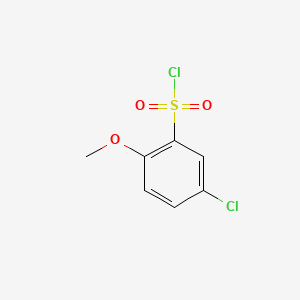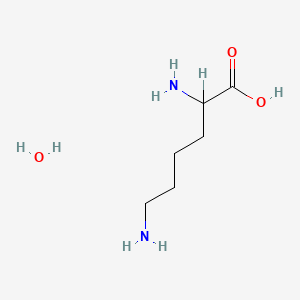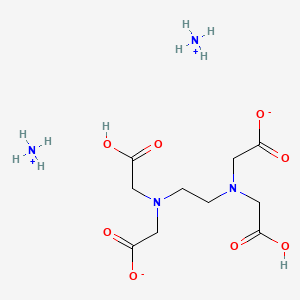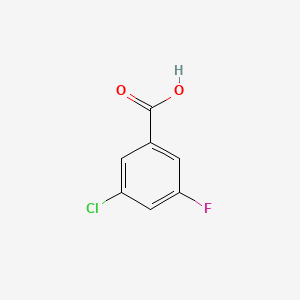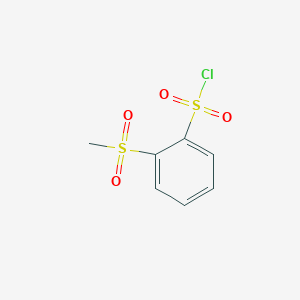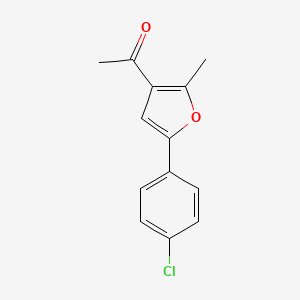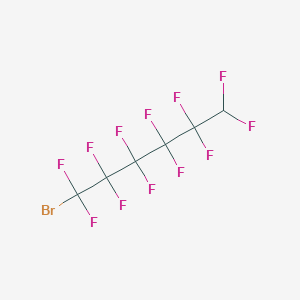
1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Übersicht
Beschreibung
1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane, commonly known as perfluorohexyl bromide, is a fluorinated compound that has been extensively studied for its unique properties. It is a highly stable and non-reactive compound that has found applications in various fields such as medical imaging, chemical synthesis, and nanotechnology.
Wissenschaftliche Forschungsanwendungen
Generation and Trapping of Highly Strained Bicyclic Allene
A study by Ozen and Balcı (2002) explored the generation and trapping of highly strained bicyclic allene, involving the preparation of bromofluorocarbene derivatives and their reaction with various trapping agents. This research demonstrated the formation of a reactive intermediate, which confirms the utility of such compounds in synthetic organic chemistry (Ozen & Balcı, 2002).
Synthesis and Molecular Structure Analysis
Douglass et al. (1998) focused on the synthesis and molecular structure of iodinated compounds derived from bromine-fluorine-substituted precursors. Their work included X-ray crystallography to elucidate the structural features of the synthesized compounds, demonstrating the relevance of these compounds in detailed structural analysis (Douglass et al., 1998).
Regiospecific Bromination Studies
The regiospecific bromination of certain compounds has been studied by Inamoto et al. (1978), focusing on the high reactivity of specific carbon atoms in carbocation reactions. This research offers insights into the selective bromination processes in organic synthesis (Inamoto et al., 1978).
Ring Expansion and Molecular Dynamics
Agou et al. (2015) investigated ring expansion processes, such as the conversion of alumole compounds into larger ring structures. Their study also encompassed deuterium-labeling experiments and DFT calculations, highlighting the compound's role in understanding reaction mechanisms and molecular dynamics (Agou et al., 2015).
Catalytic Reduction Studies
The catalytic reduction of bromo-alkenes was studied by Fang et al. (2001), focusing on nickel(I) salen as a catalyst. This research contributes to understanding catalytic processes and reaction mechanisms in organic chemistry (Fang et al., 2001).
Electrochemical Reduction Research
Electrochemical reduction of dibromohexanes was investigated by Martin et al. (2015), providing insights into the reductive cleavage of carbon-bromine bonds and the formation of various organic compounds. This research is significant for understanding electrochemical processes in organic synthesis (Martin et al., 2015).
Synthesis of Heterocyclic Compounds
Research by Jutzi et al. (1992) demonstrated the synthesis of heterocyclic compounds starting from brominated and methylated cyclopenta-dienes. This work contributes to the field of heterocyclic chemistry and the development of new organic compounds (Jutzi et al., 1992).
Catalytic Synthesis Research
The catalytic synthesis of bromo-alkanes using super-acid catalysts was explored by Xu Gao-yang (2004). This study provides valuable information on the synthesis of complex organic molecules using advanced catalytic methods (Xu Gao-yang, 2004).
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJDLLAQCVDMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371304 | |
| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
CAS RN |
355-36-2 | |
| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



